molecular formula C18H20FN3O5S B2470610 N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide CAS No. 941891-25-4

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide

Cat. No. B2470610
CAS RN: 941891-25-4
M. Wt: 409.43
InChI Key: XASRCMJLQARVGF-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide, also known as FN1, is a chemical compound that has been extensively studied for its potential therapeutic applications. FN1 is a sulfonamide-based compound that has been shown to exhibit potent inhibitory effects on various enzymes and receptors.

Scientific Research Applications

Fluorescent Probes and Imaging Agents

Fluorescent compounds play a crucial role in biological imaging, diagnostics, and drug discovery. Researchers have explored the fluorescence properties of this compound in different solvents. By understanding its behavior, scientists can design targeted fluorescent probes for cellular imaging, drug delivery, and disease detection .

Electrochemical Detection and Liquid Chromatography

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide has been studied in the context of liquid chromatography and electrochemical detection. Researchers focus on derivatization methods for amines, improving detection limits, and understanding the electrochemical behavior of these compounds.

Fluorinated Anesthetics

4-Fluorophenylacetic acid, a derivative of this compound, is used as an intermediate in the production of fluorinated anesthetics. These anesthetics are essential in medical practice, providing safe and effective sedation during surgical procedures .

Materials Science and Nanotechnology

Given its unique structure, N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide could find applications in materials science. Researchers might explore its use in organic field-effect transistors, nonlinear optics, gas sensors, and solar cells. Its tunable properties make it an interesting candidate for nanotechnology applications .

Photodynamic Therapy (PDT)

Phthalocyanines, including this compound, have been investigated for their potential in PDT—a cancer treatment that involves light activation of photosensitizers. By targeting cancer cells selectively, PDT offers a minimally invasive therapeutic approach. Researchers continue to explore new phthalocyanine derivatives for enhanced PDT efficacy .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other aromatic compounds, which often bind with high affinity to multiple receptors . This interaction could lead to changes in the activity of these targets, potentially altering cellular processes.

Biochemical Pathways

Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound could potentially affect these pathways by interacting with key enzymes or receptors, leading to downstream effects.

Pharmacokinetics

Similar compounds have been found to have good kinetic solubilities and metabolic stability in vitro . These properties could potentially impact the bioavailability of the compound, influencing its effectiveness.

Result of Action

Based on the potential biological activities mentioned above, it could potentially lead to changes in cellular processes, such as cell proliferation, inflammation, or viral replication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound. For instance, certain compounds can be more stable and effective under acidic or basic conditions . .

properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O5S/c19-15-6-4-14(5-7-15)18(21-8-10-27-11-9-21)13-20-28(25,26)17-3-1-2-16(12-17)22(23)24/h1-7,12,18,20H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASRCMJLQARVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide

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